molecular formula C30H29N5O2 B2838246 5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-66-8

5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2838246
CAS No.: 1040649-66-8
M. Wt: 491.595
InChI Key: LNHFTAIWONPIBH-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interactions of cannabinoid receptor antagonists, using conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. This research could be relevant to understanding how structurally similar compounds, including "5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one," might interact with biological targets such as receptors (Shim et al., 2002).

Synthesis and Biological Evaluation of Heterocyclic Compounds

Another study detailed the synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities, highlighting the importance of heterocyclic chemistry in developing compounds with potential therapeutic applications (Bialy & Gouda, 2011). This suggests that compounds like "this compound" could also have potential in therapeutic research.

Anticonvulsant Activity Evaluation

Research on naphthalen-2-yl acetate derivatives has demonstrated potential anticonvulsant activity, underscoring the significance of structural diversity in medicinal chemistry for the discovery of new therapeutic agents (Ghareb et al., 2017). This illustrates how the structural features of "this compound" might contribute to biological activity.

Properties

IUPAC Name

5-ethyl-7-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-2-32-20-26(28-27(21-32)30(37)35(31-28)24-12-4-3-5-13-24)29(36)34-17-15-33(16-18-34)19-23-11-8-10-22-9-6-7-14-25(22)23/h3-14,20-21H,2,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFTAIWONPIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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